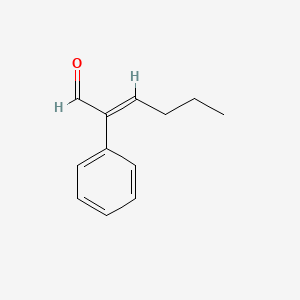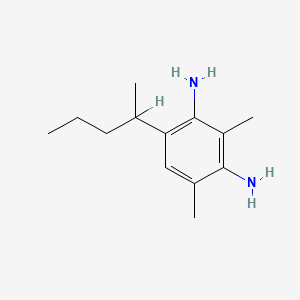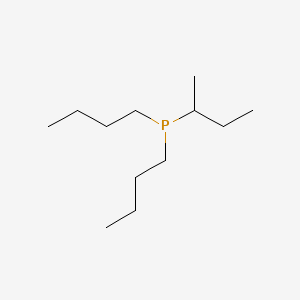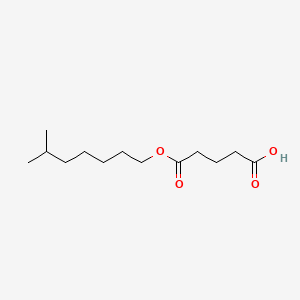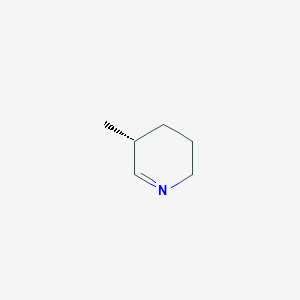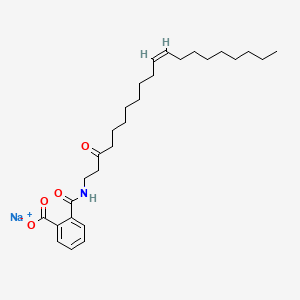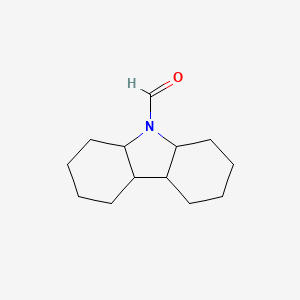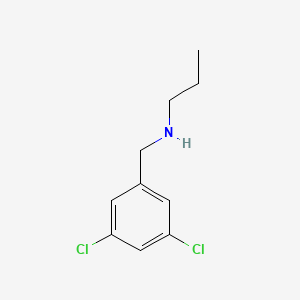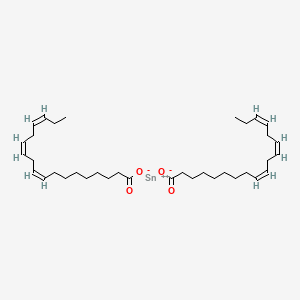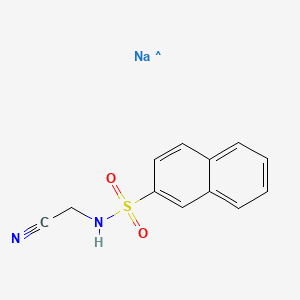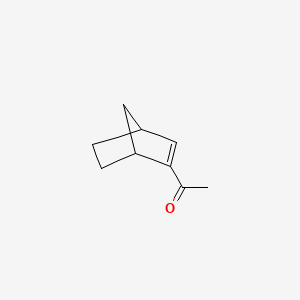
1-Bicyclo(2.2.1)hept-2-en-2-ylethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the European Inventory of Existing Commercial Chemical Substances (EINECS) number 275-891-4 is known as 1-bicyclo[2.2.1]hept-2-en-2-ylethanone. This compound is a bicyclic ketone with a unique structure that makes it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
1-bicyclo[2.2.1]hept-2-en-2-ylethanone can be synthesized through several methods. One common synthetic route involves the Diels-Alder reaction, where cyclopentadiene reacts with ethylene to form the bicyclic structure. The resulting product is then oxidized to introduce the ketone functional group. Industrial production methods often involve similar processes but are optimized for large-scale production, ensuring high yield and purity.
Analyse Des Réactions Chimiques
1-bicyclo[2.2.1]hept-2-en-2-ylethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group into an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ketone group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like Grignard reagents. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-bicyclo[2.2.1]hept-2-en-2-ylethanone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.
Biology: The compound’s unique structure makes it a useful probe in studying enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential pharmacological properties, including its role as a precursor in the synthesis of bioactive molecules.
Industry: The compound is used in the production of polymers and other materials with specific mechanical and chemical properties.
Mécanisme D'action
The mechanism of action of 1-bicyclo[2.2.1]hept-2-en-2-ylethanone involves its interaction with various molecular targets. The ketone group can form hydrogen bonds and other interactions with proteins and enzymes, affecting their activity. The bicyclic structure also allows the compound to fit into specific binding sites, influencing biological pathways and processes.
Comparaison Avec Des Composés Similaires
1-bicyclo[2.2.1]hept-2-en-2-ylethanone can be compared with other similar compounds, such as:
2-norbornene: This compound has a similar bicyclic structure but lacks the ketone functional group.
5-norbornene-2-endo-acetic acid: This compound has a carboxylic acid group instead of a ketone.
5-norbornene-2-methanol: This compound has an alcohol group instead of a ketone. The uniqueness of 1-bicyclo[2.2.1]hept-2-en-2-ylethanone lies in its ketone functional group, which imparts different reactivity and properties compared to its analogs.
Propriétés
Numéro CAS |
71720-43-9 |
|---|---|
Formule moléculaire |
C9H12O |
Poids moléculaire |
136.19 g/mol |
Nom IUPAC |
1-(2-bicyclo[2.2.1]hept-2-enyl)ethanone |
InChI |
InChI=1S/C9H12O/c1-6(10)9-5-7-2-3-8(9)4-7/h5,7-8H,2-4H2,1H3 |
Clé InChI |
ZBKHUDFVGLNUNL-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C1=CC2CCC1C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



